tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
CAS No.: 1445951-64-3
Cat. No.: VC2954859
Molecular Formula: C12H19N3O3
Molecular Weight: 253.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445951-64-3 |
|---|---|
| Molecular Formula | C12H19N3O3 |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate |
| Standard InChI | InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16) |
| Standard InChI Key | WXSKAYBWLLDOBD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O |
Introduction
Fundamental Properties and Identification
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is a complex heterocyclic compound characterized by its unique pyrazole-azepine fused ring system. The compound serves as an important building block in medicinal chemistry and organic synthesis. It features a bicyclic core structure with a pyrazole ring fused to a seven-membered azepine ring, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the azepine nitrogen.
Identification Parameters
The compound is uniquely identified by several chemical identifiers as presented in Table 1, which provides a comprehensive overview of its identification parameters essential for accurate cataloging and reference in scientific literature.
Table 1: Identification Parameters of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
| Parameter | Value |
|---|---|
| CAS Registry Number | 1445951-64-3 |
| PubChem CID | 118798372 |
| Molecular Formula | C₁₂H₁₉N₃O₃ |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate |
| Alternative Name | tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |
| Standard InChIKey | WXSKAYBWLLDOBD-UHFFFAOYSA-N |
The compound has been assigned multiple registry numbers across different chemical databases, confirming its recognition in the scientific community as a distinct molecular entity .
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is essential for its characterization, handling, and application in various research contexts.
Structural Features
The compound features a bicyclic framework consisting of a pyrazole ring fused to a seven-membered azepine ring. The pyrazole component contains an N-N bond characteristic of five-membered aromatic heterocycles, while the azepine ring provides a larger, more flexible structure. The hydroxyl group at position 3 (or oxo group in its tautomeric form) contributes to the compound's hydrogen bonding capabilities and potential reactivity.
Tautomerism
A notable feature of this compound is its tautomerism, evidenced by alternative naming conventions in the literature. The hydroxyl form (3-hydroxy) and the oxo form (3-oxo) represent tautomeric structures that can interconvert, influencing the compound's reactivity and biological properties .
Chemical Reactivity
While specific reactivity data for tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is limited in the available literature, its structural components suggest several predictable chemical behaviors:
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The hydroxyl/oxo group at position 3 provides a site for potential derivatization
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The tert-butoxycarbonyl (Boc) group serves as a protecting group for the azepine nitrogen, which can be removed under acidic conditions
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The pyrazole ring system may participate in typical heterocyclic reactions including electrophilic and nucleophilic substitutions
Structural Characterization
Comprehensive structural characterization of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is essential for confirming its molecular identity and understanding its three-dimensional configuration.
Molecular Structure Analysis
The molecular structure of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is defined by its fused heterocyclic system. The canonical SMILES notation (CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O) provides a two-dimensional representation of its connectivity pattern.
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the chemical space occupied by tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate.
Direct Derivatives
A triflate derivative, tert-Butyl 3-(trifluoromethylsulfonyloxy)-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate (CAS: 1330765-12-2), represents a direct structural analog where the hydroxyl group has been converted to a triflate leaving group, potentially for further synthetic elaboration .
Structural Isomers and Analogs
Several compounds with similar structural features have been identified, highlighting the broader chemical context:
Table 2: Selected Structural Analogs and Related Compounds
| Compound Name | CAS Number | Structural Relationship |
|---|---|---|
| tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | 398491-59-3 | Pyrroloprazole analog with an amino group instead of hydroxyl |
| tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | Not provided | Pyrazolopyridine analog with trifluoromethyl substitution |
| tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate | 1142188-60-0 | Pyridopyrimidine analog with similar ring fusion pattern |
These related structures, particularly the pyrazolo-fused heterocycles with varying ring sizes and substituents, provide a broader context for understanding the chemical space and potential modifications of the target compound .
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